4-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)benzamide
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Overview
Description
4-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)benzamide is a synthetic compound known for its significant biological activities. It is primarily recognized for its role as a histone deacetylase (HDAC) inhibitor, which makes it a valuable agent in cancer research and treatment . This compound has been studied for its potential to modulate gene expression and induce cell cycle arrest, making it a promising candidate for therapeutic applications .
Preparation Methods
The synthesis of 4-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)benzamide involves several steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole ring . This is followed by acetylation and subsequent coupling with benzamide derivatives to form the final product . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity through the use of advanced catalytic processes and purification techniques .
Chemical Reactions Analysis
4-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like methanol or dichloromethane, and controlled temperature and pressure conditions . Major products formed from these reactions include various substituted indole derivatives and benzamide analogs .
Scientific Research Applications
4-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)benzamide has a wide range of scientific research applications:
Mechanism of Action
The primary mechanism of action of 4-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)benzamide is through the inhibition of histone deacetylases (HDACs). By inhibiting HDACs, the compound causes hyperacetylation of histone proteins, leading to a more relaxed chromatin structure and increased gene transcription . This results in the activation of tumor suppressor genes and the induction of cell cycle arrest and apoptosis in cancer cells . The molecular targets involved include HDAC-1 and HDAC-2, which are key enzymes in the regulation of gene expression .
Comparison with Similar Compounds
4-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)benzamide is unique due to its specific structure and potent HDAC inhibitory activity. Similar compounds include:
N-acetyldinaline (CI-994): Another HDAC inhibitor with a similar mechanism of action but different structural features.
Vorinostat (SAHA): A hydroxamic acid-based HDAC inhibitor used in the treatment of cutaneous T-cell lymphoma.
Trichostatin A: A natural product that inhibits HDACs and has been used extensively in research.
These compounds share the common feature of HDAC inhibition but differ in their chemical structures, potency, and specific applications .
Properties
Molecular Formula |
C19H18N4O3 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
4-[[2-(4-acetamidoindol-1-yl)acetyl]amino]benzamide |
InChI |
InChI=1S/C19H18N4O3/c1-12(24)21-16-3-2-4-17-15(16)9-10-23(17)11-18(25)22-14-7-5-13(6-8-14)19(20)26/h2-10H,11H2,1H3,(H2,20,26)(H,21,24)(H,22,25) |
InChI Key |
LPUQPLKVGMRVNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NC3=CC=C(C=C3)C(=O)N |
Origin of Product |
United States |
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